molecular formula C18H17N5O3 B6033416 N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B6033416
M. Wt: 351.4 g/mol
InChI Key: CDBYOSAJZCWEDG-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex organic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a trimethoxyphenyl group attached to a triazoloquinoxaline core. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxyaniline with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival. Additionally, the compound can interact with DNA and RNA, affecting their synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine stands out due to its unique combination of a trimethoxyphenyl group and a triazoloquinoxaline core. This combination imparts a broad spectrum of biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-24-14-8-11(9-15(25-2)16(14)26-3)20-17-18-22-19-10-23(18)13-7-5-4-6-12(13)21-17/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBYOSAJZCWEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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